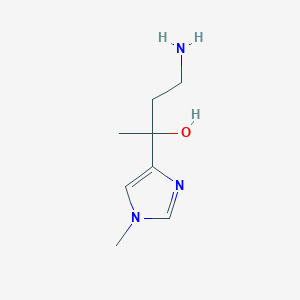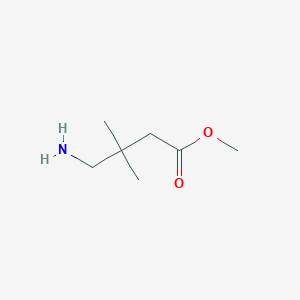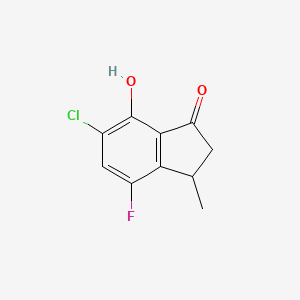![molecular formula C12H18ClNS B13175465 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine](/img/structure/B13175465.png)
2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine is an organic compound that belongs to the class of amines. This compound features a chlorophenyl group, a sulfanyl group, and an ethanamine backbone. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine typically involves several steps:
Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorophenyl, can be synthesized through chlorination of phenyl compounds.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Formation of the Ethanamine Backbone: The final step involves the formation of the ethanamine backbone through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The amine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Phenyl derivatives.
Substitution Products: Alkylated or acylated amines.
Scientific Research Applications
2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-thiol: Similar structure but with a thiol group instead of an amine.
2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.
Uniqueness
The presence of the amine group in 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine may confer unique properties such as basicity, nucleophilicity, and potential for forming hydrogen bonds, which can influence its reactivity and interactions in biological systems.
Properties
Molecular Formula |
C12H18ClNS |
|---|---|
Molecular Weight |
243.80 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-2-(2-methylpropylsulfanyl)ethanamine |
InChI |
InChI=1S/C12H18ClNS/c1-9(2)8-15-12(7-14)10-4-3-5-11(13)6-10/h3-6,9,12H,7-8,14H2,1-2H3 |
InChI Key |
SAKLJAKBKCAMMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC(CN)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13175383.png)
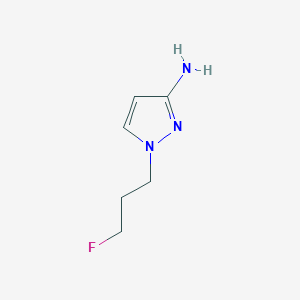
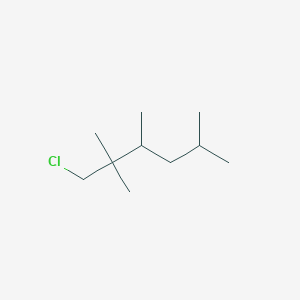
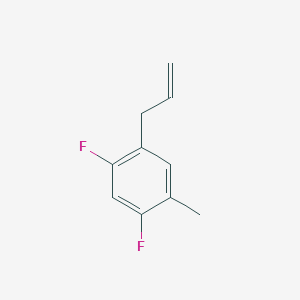
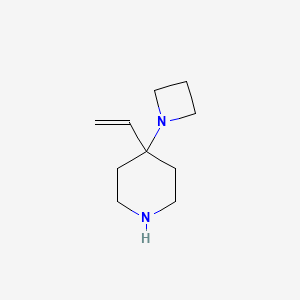
![N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide](/img/structure/B13175416.png)
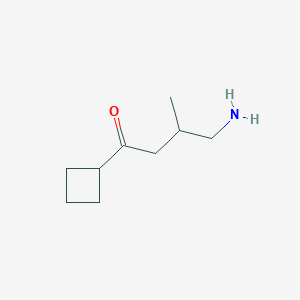
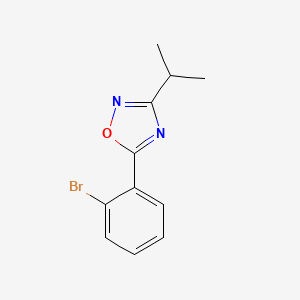
![3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13175440.png)
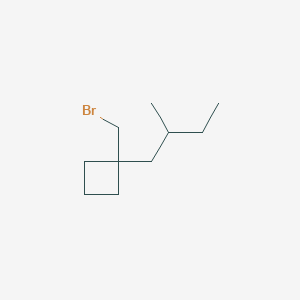
![2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13175450.png)
